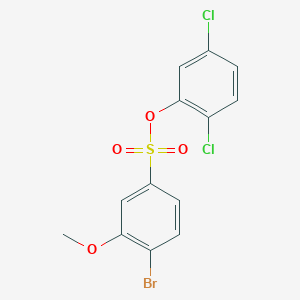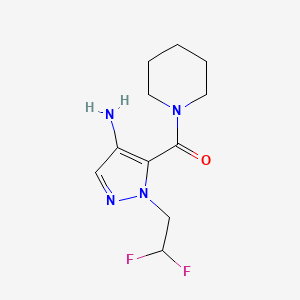![molecular formula C14H17NOS B2810431 1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-3-yl)ethan-1-one CAS No. 2320687-57-6](/img/structure/B2810431.png)
1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-3-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-((1R,5S)-3-methylene-8-azabicyclo[321]octan-8-yl)-2-(thiophen-3-yl)ethan-1-one is a complex chemical structure belonging to the class of bicyclic compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
To synthesize 1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-3-yl)ethan-1-one, a multistep process is usually required. This involves:
Formation of the bicyclic intermediate through cyclization reactions.
Introduction of the methylene group via selective alkylation.
Functionalization of the thiophene ring to attach it to the bicyclic structure through electrophilic substitution reactions.
Typical reaction conditions include controlled temperatures, specific catalysts, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, this compound can be synthesized in bulk by scaling up the aforementioned laboratory methods. Process optimization for yield and purity is critical, often involving continuous flow reactors to manage the exothermic reactions and reduce production time.
Analyse Chemischer Reaktionen
Types of Reactions
1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-3-yl)ethan-1-one undergoes various types of chemical reactions:
Oxidation: Where the thiophene ring can be oxidized to produce sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to a hydroxyl group under mild reducing conditions.
Substitution: The thiophene ring can be substituted with various electrophiles under Friedel-Crafts conditions.
Common Reagents and Conditions
Common reagents include:
Oxidizing agents like m-chloroperbenzoic acid (mCPBA) for oxidation reactions.
Reducing agents such as sodium borohydride for reductions.
Lewis acids like aluminum chloride for electrophilic substitutions.
Major Products
Depending on the reactions, major products include thiophene sulfoxides, alcohol derivatives of the compound, and various substituted thiophenes.
Wissenschaftliche Forschungsanwendungen
1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-3-yl)ethan-1-one finds applications across several scientific domains:
Chemistry: Used as an intermediate in organic synthesis for developing novel chemical entities.
Biology: Studied for its potential interactions with biological receptors due to its unique bicyclic structure.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in targeting neurological pathways.
Industry: Utilized in the development of advanced materials due to its stable bicyclic core.
Wirkmechanismus
The mechanism of action for this compound is often related to its ability to bind to specific molecular targets. In biological systems, its bicyclic structure allows it to interact with receptors in the brain, potentially influencing neurotransmitter release or reuptake. The thiophene group further modulates its activity, allowing it to cross cell membranes and access intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-furyl)ethan-1-one: : Similar in structure but with a furan ring instead of thiophene, offering different electronic properties.
1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-pyridyl)ethan-1-one: : Incorporates a pyridine ring, potentially altering its binding affinities and biological activity.
Uniqueness
The incorporation of the thiophene ring in 1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-3-yl)ethan-1-one provides it with unique aromatic characteristics that influence its stability, reactivity, and interactions with biological systems, distinguishing it from its furan and pyridine analogs.
Eigenschaften
IUPAC Name |
1-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)-2-thiophen-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NOS/c1-10-6-12-2-3-13(7-10)15(12)14(16)8-11-4-5-17-9-11/h4-5,9,12-13H,1-3,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCZNDGGDXTSPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2CCC(C1)N2C(=O)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
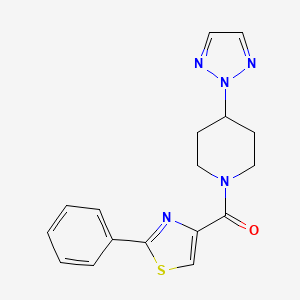
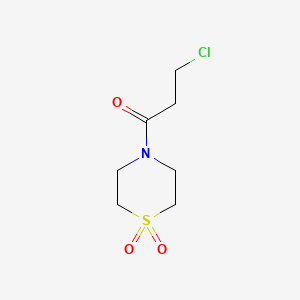
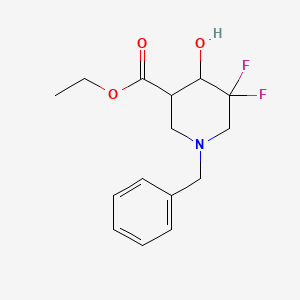
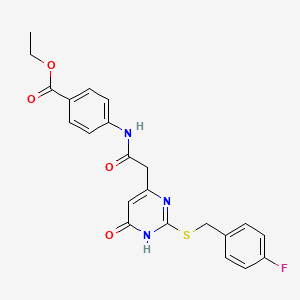
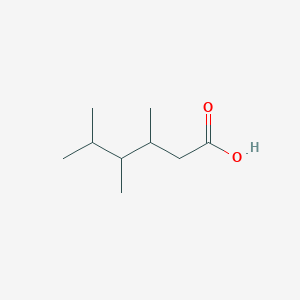
![2-[1-(2-Fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B2810357.png)
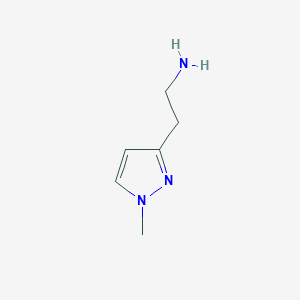
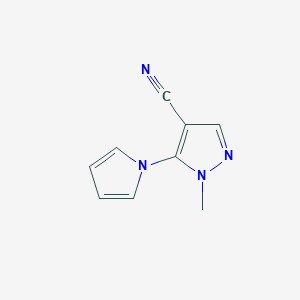
![Bicyclo[2.2.1]heptane-1,4-dicarboxylic acid](/img/structure/B2810361.png)
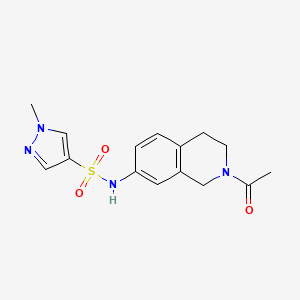
![4-Ethoxy-3-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)methyl]benzaldehyde](/img/structure/B2810364.png)
![(E)-N-[2-(4-Cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2810365.png)
